molecular formula C23H19N5O2 B3814023 2-[4-phenyl-5-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]-1-pyridin-3-ylethanol

2-[4-phenyl-5-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]-1-pyridin-3-ylethanol

Cat. No.: B3814023
M. Wt: 397.4 g/mol
InChI Key: BVEIZENEUIHLKP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a phenyl group, a pyrazole ring, a furyl group, an imidazole ring, and a pyridine ring. These groups are common in many biologically active compounds and are often seen in pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired final product and the starting materials available. Pyrazole and imidazole rings, for example, can be synthesized through a variety of methods including cyclization reactions .

Mechanism of Action

The biological activity of the compound would depend on its ability to interact with biological targets. Many drugs work by binding to proteins and affecting their function. The specific mechanism of action would depend on the structure of the compound and the nature of its target .

Future Directions

Future research could explore the synthesis of similar compounds with different functional groups, in order to tune their properties for specific applications. Additionally, the biological activity of these compounds could be tested in order to evaluate their potential as pharmaceuticals .

Properties

IUPAC Name

2-[4-phenyl-5-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]-1-pyridin-3-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c29-19(17-7-4-11-24-13-17)14-28-15-25-22(16-5-2-1-3-6-16)23(28)21-9-8-20(30-21)18-10-12-26-27-18/h1-13,15,19,29H,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEIZENEUIHLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CC(C3=CN=CC=C3)O)C4=CC=C(O4)C5=CC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-phenyl-5-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]-1-pyridin-3-ylethanol
Reactant of Route 2
2-[4-phenyl-5-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]-1-pyridin-3-ylethanol
Reactant of Route 3
Reactant of Route 3
2-[4-phenyl-5-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]-1-pyridin-3-ylethanol
Reactant of Route 4
2-[4-phenyl-5-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]-1-pyridin-3-ylethanol
Reactant of Route 5
2-[4-phenyl-5-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]-1-pyridin-3-ylethanol
Reactant of Route 6
2-[4-phenyl-5-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]-1-pyridin-3-ylethanol

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